

The Neuropsychopharmacological Effects of Tibolone: A Technical Guide on Cognitive Function and Mood

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tibolone*

Cat. No.: *B1683150*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibolone, a synthetic steroid, exhibits a unique pharmacological profile with tissue-selective estrogenic, progestogenic, and androgenic activities. This guide provides a comprehensive technical overview of the current basic research on **Tibolone**'s impact on cognitive function and mood, with a focus on its mechanisms of action in the central nervous system. We consolidate findings from key clinical and preclinical studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols from pivotal research are provided to facilitate replication and further investigation. Furthermore, we visualize the complex signaling pathways and experimental workflows using Graphviz (DOT language) to offer a clear and concise representation of the underlying biological processes. This document is intended to be a resource for researchers, scientists, and professionals in drug development engaged in the study of hormonal therapies and their neurological effects.

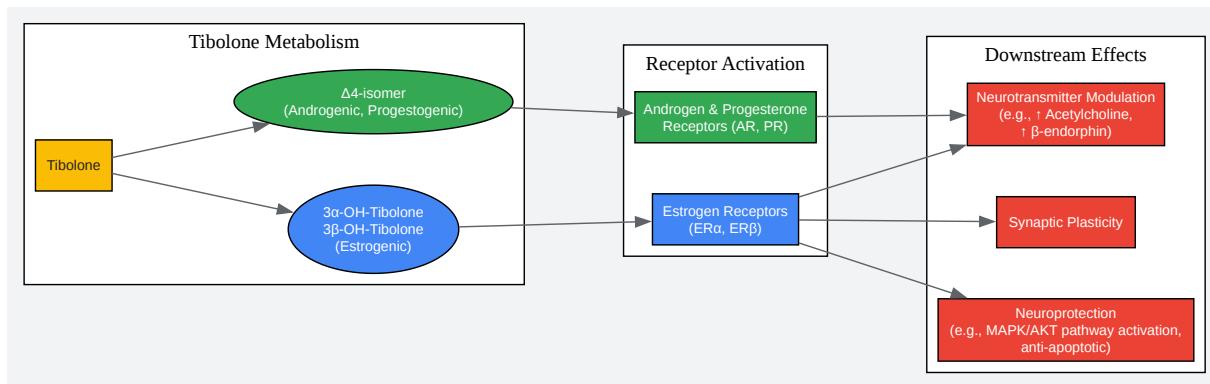
Introduction

Tibolone is a synthetic steroid hormone drug that is used for hormone replacement therapy in postmenopausal women.^[1] It is a selective tissue estrogenic activity regulator (STEAR).^{[1][2]} Upon oral administration, **Tibolone** is rapidly metabolized into three active metabolites: 3 α -hydroxy**tibolone** and 3 β -hydroxy**tibolone**, which have estrogenic effects, and the $\Delta 4$ -isomer,

which possesses progestogenic and androgenic properties.^{[1][3][4]} This tissue-specific activity allows **Tibolone** to have beneficial estrogenic effects on the brain, bone, and vagina, while minimizing stimulation of the endometrium and breast tissue.^{[3][5]}

The effects of **Tibolone** on the central nervous system, particularly on cognitive function and mood, are of significant interest. Menopause is often associated with changes in mood, including an increased risk of depressive symptoms, and subjective cognitive complaints.^{[6][7]} **Tibolone**'s unique profile suggests it may offer benefits in these domains, potentially through its interaction with various steroid receptors and modulation of neurotransmitter systems and neuroprotective pathways.

Mechanism of Action in the Central Nervous System


Tibolone's effects in the brain are mediated by its three active metabolites, which bind to and activate steroid hormone receptors.^[3]

- Estrogenic Activity: The 3α - and 3β -hydroxy metabolites bind to estrogen receptors (ER α and ER β), which are widely distributed in brain regions critical for cognition and mood, such as the hippocampus and prefrontal cortex.^{[3][8]}
- Androgenic and Progestogenic Activity: The $\Delta 4$ -isomer binds to androgen receptors (AR) and progesterone receptors (PR).^{[3][8]} The androgenic activity is thought to contribute to the positive effects on libido and mood.^[7]

These receptor interactions trigger a cascade of downstream signaling events that influence neuronal function, plasticity, and survival.

Signaling Pathways

The activation of steroid receptors by **Tibolone**'s metabolites initiates genomic and non-genomic signaling pathways that are implicated in neuroprotection and the modulation of mood and cognition.

[Click to download full resolution via product page](#)

Figure 1: Tibolone's metabolism and downstream signaling pathways in the brain.

Impact on Mood

Several studies have investigated the effects of **Tibolone** on mood in postmenopausal women, with many reporting beneficial effects.^{[6][9]}

Clinical Evidence

A significant body of clinical research suggests that **Tibolone** can improve mood and overall well-being. For instance, a double-blind crossover study involving 256 postmenopausal women found a significant improvement in mood in the group treated with 2.5 mg/day of **Tibolone** compared to placebo.^[2] Another study demonstrated that **Tibolone** treatment for six months led to an increase in β -endorphin levels, which correlated with mood improvement.^[2]

Quantitative Data on Mood

Study	Participants	Treatment	Duration	Outcome Measure	Results
Tax et al. (1987)[6]	256 postmenopausal women	Tibolone (2.5 mg/day) vs. Placebo	-	16-item visual analog scale for mood	Significant improvement in total weekly mood score with Tibolone.
Genazzani et al. (1988)[6]	Postmenopausal women	Tibolone vs. Conjugated Equine Estrogens (CEE)	4 months	Plasma β -endorphin (β -EP) and β -lipotropin (β -LPH) levels	Tibolone increased β -EP and β -LPH levels more than CEE at 2 months.
Cincotta et al. (1998)	18 women with PMS	Tibolone (2.5 mg/day) vs. Placebo	3 months	Visual Linear Analogue Scale (VLAS) for PMS symptoms and serum β -endorphin	Significant improvement in VLAS scores and increased β -endorphin levels with Tibolone.[10]

Impact on Cognitive Function

The effects of **Tibolone** on cognitive function appear to be more nuanced than its effects on mood, with studies reporting varied outcomes across different cognitive domains.

Clinical Evidence

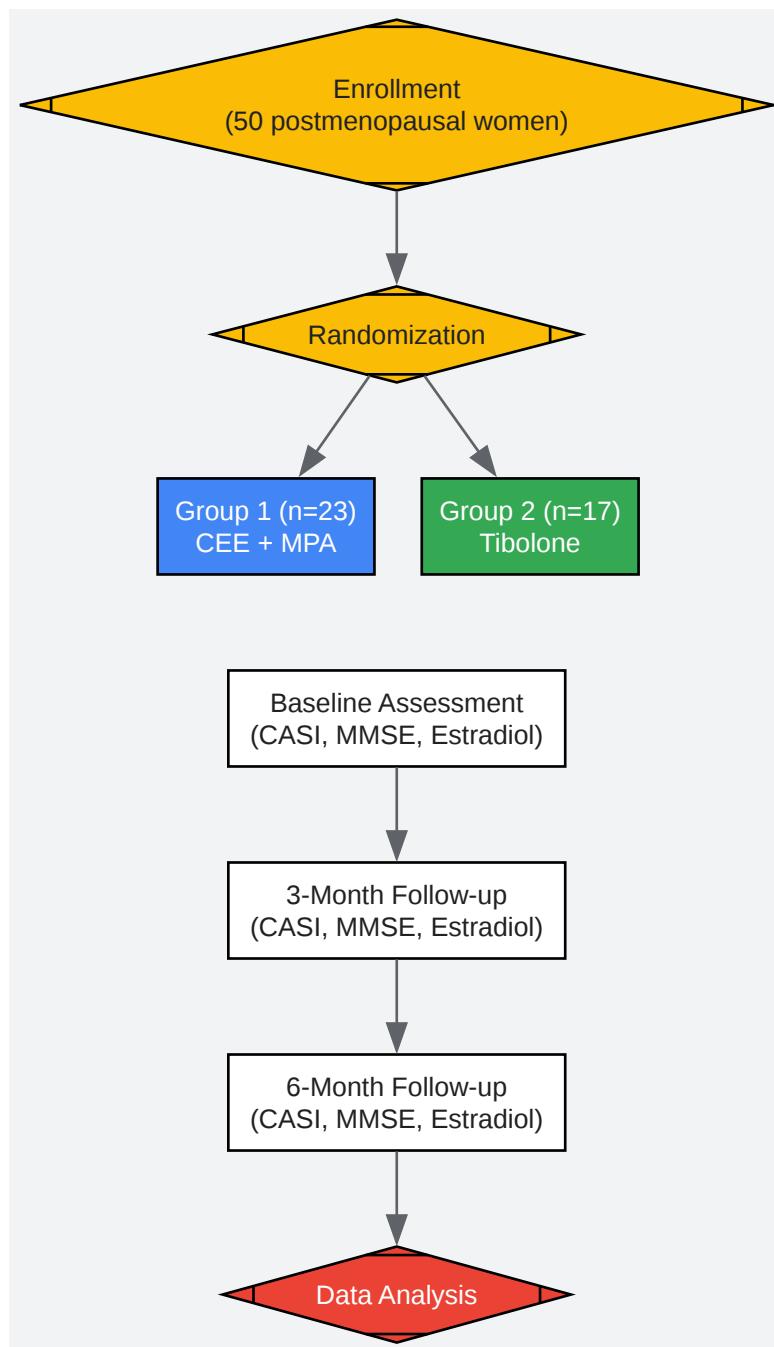
Some studies have suggested that **Tibolone** may preserve or even enhance certain aspects of cognitive function. For example, a study by Pan et al. (2003) found a trend towards improvement in Cognitive Abilities Screening Instrument (CASI) and Mini-Mental State Examination (MMSE) scores in postmenopausal women treated with **Tibolone** for 6 months,

although the results were not statistically significant.[\[6\]](#)[\[11\]](#)[\[12\]](#) Conversely, a long-term study by Fluck et al. (2002) on women who had taken **Tibolone** for approximately 10 years found improved semantic memory but worse performance on tasks of sustained attention and planning compared to a control group.[\[5\]](#)[\[13\]](#)

Quantitative Data on Cognition

Study	Participants	Treatment	Duration	Outcome Measure	Results
Pan et al. (2003)[6][11][12]	40 postmenopausal women	Tibolone (2.5 mg/day) vs. CEE (0.625 mg/d) + MPA (5 mg/d)	6 months	CASI and MMSE	Non-significant increasing trend in CASI and MMSE scores for both groups. The rate of increase was slightly greater in the CEE+MPA group.[6][11][12][14]
Fluck et al. (2002)[5][13]	25 women on long-term Tibolone (2.5 mg/day) vs. 25 matched controls		~10 years	Category generation task (semantic memory), sustained attention task, planning task	Tibolone group had significantly better semantic memory but performed significantly worse on sustained attention and planning tasks.[5][13]
Albertazzi et al. (2000)[6]	Postmenopausal women	Tibolone vs. E2+NETA	-	Memory tests	Both groups showed improvement in semantic memory; only the E2+NETA group

showed an effect on recognition memory.[6]



Experimental Protocols

To aid in the design of future research, detailed methodologies from key cited studies are provided below.

Protocol: Pan et al. (2003) - Cognitive Function Comparison

- Study Design: 6-month, prospective, single-blind, randomized, single-center study.[11][12]
- Participants: 50 healthy postmenopausal women were initially enrolled, with 40 completing the study.[11]
- Inclusion Criteria: Healthy postmenopausal women.
- Exclusion Criteria: Not specified in the provided abstracts.
- Intervention:
 - Group 1 (n=23): Conjugated equine estrogens (CEE), 0.625 mg/day, and medroxyprogesterone acetate (MPA), 5 mg/day.[11]
 - Group 2 (n=17): **Tibolone**, 2.5 mg/day.[11]
- Outcome Measures:
 - Cognitive Abilities Screening Instrument (CASI) scores.[11]
 - Mini-Mental State Examination (MMSE) scores.[11]
 - Serum estradiol levels.
- Assessment Schedule: Baseline, 3 months, and 6 months.[11]

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the Pan et al. (2003) study.

Protocol: Fluck et al. (2002) - Long-term Cognitive Effects

- Study Design: Open, pair-matched control study.[\[5\]](#)

- Participants:
 - **Tibolone** group (n=25): Women aged 54-66 years who had been taking **Tibolone** (2.5 mg/day) for approximately 10 years.[5]
 - Control group (n=25): Women who had never taken HRT, pair-matched for age, years since menopause, IQ, years of secondary education, and occupation.[5]
- Matching Criteria: Anxiety and depression scores on the Hospital Anxiety and Depression rating scale were matched between groups.[5]
- Exclusion Criteria: Clinical range scores on the Hospital Anxiety and Depression rating scale, any current illness, or recent use of psychoactive medication.[5]
- Outcome Measures:
 - Self-ratings of bodily symptoms and mood (before and after a mildly stressful test).[5]
 - Cognitive performance tests, including a category generation task (semantic memory), a sustained attention task, and a planning task.[5]

Protocol: Genazzani et al. - Animal Study on Neurosteroids and β -endorphin

- Study Design: Controlled animal study.
- Subjects: Female Wistar rats.[15]
- Groups:
 - Ovariectomized (OVX) rats (n=48) divided into six groups: untreated, placebo, estradiol valerate (E2V; 0.05 mg/kg/day), and **Tibolone** (0.1, 0.5, or 2 mg/kg/day).[15]
 - Cycling control rats (n=8).[15]
 - Cycling rats treated with placebo (n=8).[15]
- Intervention Duration: 14 days of oral treatment.[15]

- Outcome Measures:
 - Allopregnanolone levels in various brain regions (frontal lobe, parietal lobe, hippocampus, hypothalamus, anterior pituitary), adrenal glands, and serum.[\[15\]](#)
 - β -endorphin (β -EP) levels in different brain regions (frontal lobe, parietal lobe, hippocampus, hypothalamus, anterior pituitary, neurointermediate pituitary) and plasma. [\[15\]](#)

Neuroprotective and Neurotransmitter Effects

Preclinical studies have provided evidence for **Tibolone**'s neuroprotective effects and its ability to modulate neurotransmitter systems.

- Neuroprotection: **Tibolone** and its metabolites have been shown to have antioxidant properties, reduce neuronal death in animal models of neuronal damage, and modulate neuroinflammatory responses.[\[2\]](#)[\[16\]](#)[\[17\]](#) The activation of ER α and ER β by **Tibolone**'s estrogenic metabolites is thought to mediate some of these neuroprotective effects.[\[2\]](#)
- Neurotransmitter Systems:
 - Cholinergic System: Studies in ovariectomized monkeys have shown that **Tibolone** can affect choline acetyltransferase (ChAT), a key enzyme in acetylcholine synthesis, in a dose-dependent manner.[\[2\]](#) In animal models of oxidative stress, **Tibolone** has been found to maintain normal levels of ChAT and acetylcholine.[\[2\]](#)
 - Serotonergic System: There is some evidence to suggest that **Tibolone** may modulate the serotonergic system, although more research is needed in this area.[\[18\]](#)[\[19\]](#)
 - Endorphin System: As mentioned previously, **Tibolone** has been shown to increase β -endorphin levels in both animal and human studies, which is likely a key mechanism for its mood-enhancing effects.[\[2\]](#)[\[6\]](#)[\[10\]](#)[\[15\]](#)[\[20\]](#)

Conclusion

Tibolone demonstrates a complex and multifaceted impact on the central nervous system. Its effects on mood are generally positive, likely mediated by an increase in β -endorphin levels

and the androgenic properties of its $\Delta 4$ -isomer metabolite. The cognitive effects of **Tibolone** are less clear-cut, with evidence suggesting potential benefits in some domains, such as semantic memory, but potential deficits in others, like sustained attention and planning, particularly with long-term use.

The tissue-selective nature of **Tibolone**'s action, driven by its metabolism into estrogenic, progestogenic, and androgenic compounds, provides a unique mechanism for influencing brain function. The activation of MAPK/AKT pathways, modulation of neurotransmitter systems, and neuroprotective effects all contribute to its overall neuropsychopharmacological profile.

Further research is warranted to fully elucidate the long-term cognitive consequences of **Tibolone** treatment and to understand the precise molecular mechanisms underlying its diverse effects on the brain. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists and clinicians working to advance our understanding of **Tibolone** and other hormonal therapies for postmenopausal women.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dovepress.com [dovepress.com]
- 2. Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tibolone? [synapse.patsnap.com]
- 4. Beneficial effect of tibolone on mood, cognition, well-being, and sexuality in menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive effects of 10 years of hormone-replacement therapy with tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effect of tibolone on mood, cognition, well-being, and sexuality in menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of exogenous sex steroids and effect on brain functions with a focus on tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor profiling and endocrine interactions of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tibolone for postmenopausal women: systematic review of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Placebo-controlled cross-over study of effects of tibolone on premenstrual symptoms and peripheral beta-endorphin concentrations in premenstrual syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cognitive function variations in postmenopausal women treated with continuous, combined HRT or tibolone. A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of tibolone administration on central and peripheral levels of allopregnanolone and beta-endorphin in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Effect of Chronic Tibolone Administration on Memory and Choline Acetyltransferase and Tryptophan Hydroxylase Content in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic administration of tibolone modulates anxiety-like behavior and enhances cognitive performance in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [The Neuropsychopharmacological Effects of Tibolone: A Technical Guide on Cognitive Function and Mood]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683150#basic-research-on-tibolone-s-impact-on-cognitive-function-and-mood>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com